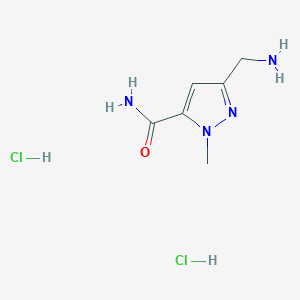

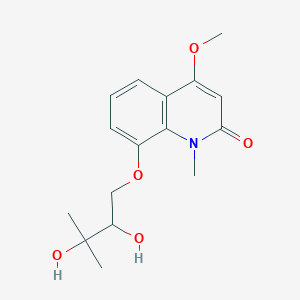

![molecular formula C18H17FN2O4S2 B3003757 (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895478-81-6](/img/structure/B3003757.png)

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and anti-inflammatory effects .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate benzo[d]thiazol-2(3H)-ylidene with a 4-fluorophenylsulfonyl chloride, in the presence of a base. This is a common method for forming sulfonamide bonds .Molecular Structure Analysis

The molecular structure of this compound would include a benzo[d]thiazole ring, which is a heterocyclic aromatic ring system. This ring system is often found in pharmaceutical drugs and is known to have bioactive properties .Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, it could be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonyl chloride and amine .Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds, including structures similar to the specified compound, showed promising properties as photosensitizers for photodynamic therapy (PDT). Their high singlet oxygen quantum yield and good fluorescence properties make them potential candidates for treating cancer through PDT, highlighting their significance in medical research (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Agents

Darwish, Abdel Fattah, Attaby, and Al-Shayea (2014) focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming for antimicrobial application. The study revealed that these compounds have promising in vitro antibacterial and antifungal activities. This indicates the compound's relevance in developing new antimicrobial agents, which is critical given the rising resistance to existing antibiotics (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticonvulsant Agents

A study by Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety to evaluate their anticonvulsant activity. The findings showed that some compounds offered significant protection against convulsions, which could be beneficial for developing new treatments for epilepsy and related disorders (Farag et al., 2012).

Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activity through various assays. The compounds demonstrated significant antioxidant properties, which could be applied in preventing or treating diseases associated with oxidative stress, including cardiovascular diseases and cancer (Chkirate et al., 2019).

Proton Exchange Membranes

Kim, Robertson, and Guiver (2008) developed new sulfonated polymers, utilizing sulfonated side chains for making comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These polymers, related to the structure of the specified compound, have potential applications as polyelectrolyte membrane materials for fuel cells, demonstrating the compound's relevance in energy research (Kim, Robertson, & Guiver, 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-2-(4-fluorophenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O4S2/c1-3-21-17-14(25-2)5-4-6-15(17)26-18(21)20-16(22)11-27(23,24)13-9-7-12(19)8-10-13/h4-10H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVNQWNRGROAHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

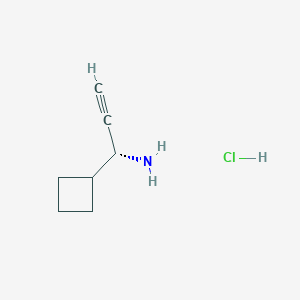

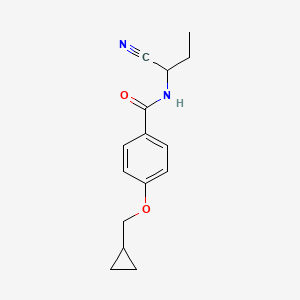

![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine](/img/structure/B3003682.png)

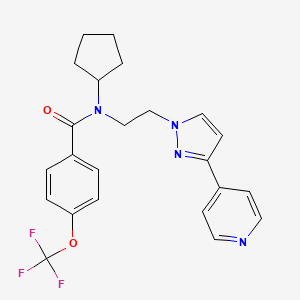

![2-(cyclohexylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3003685.png)

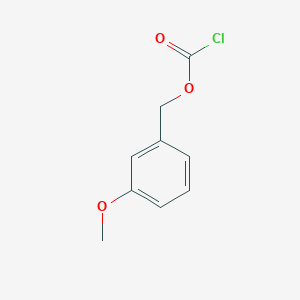

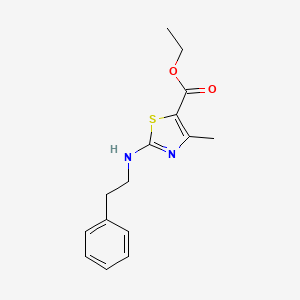

![(3Z)-1-benzyl-3-{[(2-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003687.png)

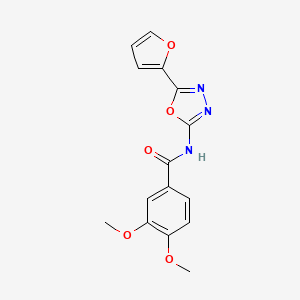

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3003689.png)

![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3003690.png)

![3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003694.png)